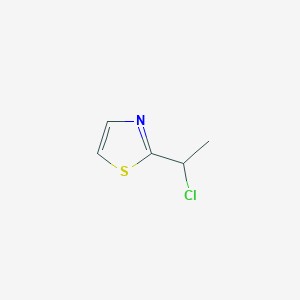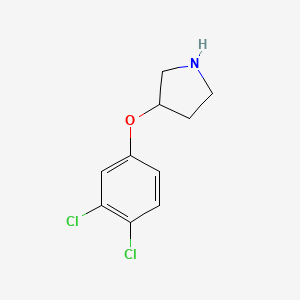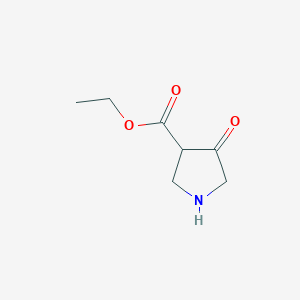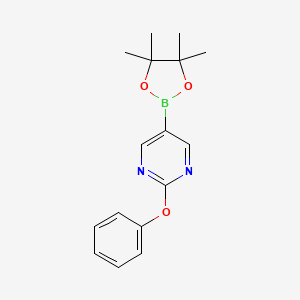
2-(1-Chloroethyl)thiazole
説明
“2-(1-Chloroethyl)thiazole” is a chemical compound with the molecular formula C5H6ClNS and a molecular weight of 147.63 . It is a derivative of thiazole, a heterocyclic compound .
Synthesis Analysis
Thiazole synthesis involves various methods, including the Hantzsch thiazole synthesis . Recent studies have reported the synthesis of thiazole derivatives using conventional and green approaches . The green synthesis approach using ZnO nanoparticles as a catalyst was found to be very efficient .Molecular Structure Analysis
The molecular structure of “2-(1-Chloroethyl)thiazole” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The presence of both an electron-donating (-S-) and an electron-accepting (-C=N-) group in this five-membered heterocyclic nucleus contributes to the stability of the molecule .Chemical Reactions Analysis
Thiazole derivatives have been reported to undergo various chemical reactions. For instance, they have been used in the synthesis of dyes and chemicals used in photography . Recent research has also highlighted the potential of thiazole derivatives as therapeutic agents .科学的研究の応用
Corrosion Inhibition
Thiadiazoles, which share a similar structure with 2-(1-Chloroethyl)thiazole, have been investigated for their potential as corrosion inhibitors. For instance, studies have demonstrated that certain 1,3,4-thiadiazoles exhibit significant inhibition properties for mild steel in acidic conditions. These compounds act by forming a protective layer on the metal surface, reducing corrosion rates. The effectiveness of these inhibitors is often correlated with their molecular structure, where quantum chemical parameters such as the dipole moment, and the energies of the highest occupied and lowest unoccupied molecular orbitals play critical roles (Bentiss et al., 2007).
Antimicrobial and Fungicidal Activity
Thiazole derivatives have been synthesized with various substituents to evaluate their biological activities. Some of these compounds have shown promising antimicrobial and fungicidal effects. The structural modifications, such as the introduction of carboxyl, chloromethyl, and ethoxyoxoethyl groups, play a significant role in determining the biological activities of these thiazoles. These findings suggest potential applications in developing new antimicrobial agents (Grybaitė et al., 2019).
Medicinal Chemistry
Thiazole and its derivatives are pivotal in medicinal chemistry due to their presence in many biologically active compounds. Thiazoles are part of the core structure in various therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antiretroviral, and anticancer properties. The versatility of the thiazole nucleus, as demonstrated by its presence in essential compounds like Vitamin B1 and penicillin, highlights its significance in drug development and synthetic chemistry (Chhabria et al., 2016).
Coordination Chemistry
Thiazole derivatives are also explored in the field of coordination chemistry. These compounds serve as versatile and polyfunctional ligands, forming complexes with various metals. The coordination chemistry of thiazoles, isothiazoles, and thiadiazoles is crucial for applications in catalysis, light harvesting, and the development of light-emitting diodes (LEDs), photochromes, and molecular switches. Despite their potential, this area of research has not been extensively explored, presenting opportunities for further investigation (Frija et al., 2016).
Safety And Hazards
When handling “2-(1-Chloroethyl)thiazole”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .
特性
IUPAC Name |
2-(1-chloroethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4(6)5-7-2-3-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGJKLHADIYSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624384 | |
| Record name | 2-(1-Chloroethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)thiazole | |
CAS RN |
40982-31-8 | |
| Record name | 2-(1-Chloroethyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40982-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Chloroethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride](/img/structure/B1613434.png)












